
5-(2-Methoxyethylamino)-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxyethylamino)-2-nitropyridine is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group (-NO2) and a methoxyethylamino group (-CH2CH2OCH3) attached to a pyridine ring. Nitropyridines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethylamino)-2-nitropyridine typically involves the nitration of a suitable pyridine precursor followed by the introduction of the methoxyethylamino group. One common method involves the nitration of 2-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitropyridine. The nitropyridine is then reacted with 2-methoxyethylamine under appropriate conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to achieve these goals.
化学反応の分析
Types of Reactions
5-(2-Methoxyethylamino)-2-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, leading to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(2-Methoxyethylamino)-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methoxyethylamino group.
科学的研究の応用
5-(2-Methoxyethylamino)-2-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 5-(2-Methoxyethylamino)-2-nitropyridine depends on its specific application and the biological target it interacts with
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to its target, such as inhibiting enzyme activity, blocking receptor signaling, or inducing cellular responses.
類似化合物との比較
5-(2-Methoxyethylamino)-2-nitropyridine can be compared with other nitropyridine derivatives and compounds with similar functional groups. Some similar compounds include:
2-Nitropyridine: Lacks the methoxyethylamino group but shares the nitro group on the pyridine ring.
5-Amino-2-nitropyridine: Contains an amino group instead of the methoxyethylamino group.
5-(2-Hydroxyethylamino)-2-nitropyridine: Similar structure but with a hydroxyethylamino group instead of methoxyethylamino.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
884343-39-9 |
|---|---|
分子式 |
C8H11N3O3 |
分子量 |
197.19 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-6-nitropyridin-3-amine |
InChI |
InChI=1S/C8H11N3O3/c1-14-5-4-9-7-2-3-8(10-6-7)11(12)13/h2-3,6,9H,4-5H2,1H3 |
InChIキー |
KXXAQCXUZWEWIP-UHFFFAOYSA-N |
正規SMILES |
COCCNC1=CN=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


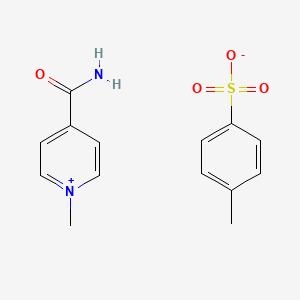
![2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
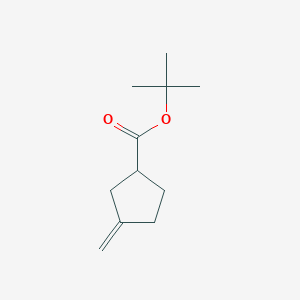
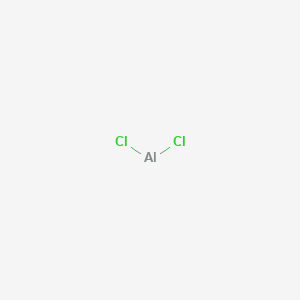

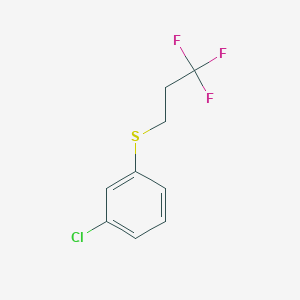
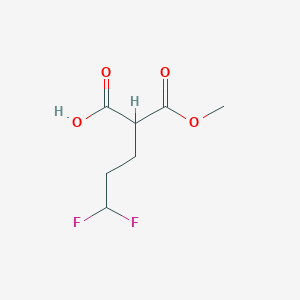
![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)


![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)
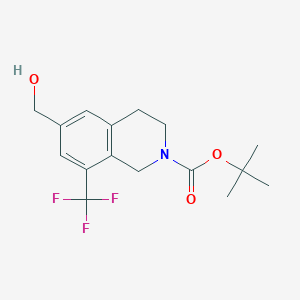
![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
